molecular formula C15H18O3 B1670276 Leucodin CAS No. 17946-87-1

Leucodin

Cat. No. B1670276
CAS RN: 17946-87-1
M. Wt: 246.3 g/mol
InChI Key: BJPSSVHNEGMBDQ-NUZBWSBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucodin is a sesquiterpene lactone derived from Artemisia capillaris . It has been found to inhibit the inflammatory response in macrophages and suppress lipid accumulation in hepatocytes .


Synthesis Analysis

Leucodin is a guaianolide that originates from costunolide . The formation of leucodin proves that guaianolides originate from costunolide . The formation of the lactone ring in sesquiterpene lactones like leucodin occurs via C6-hydroxylation of the germacrene acid and subsequent attack of this hydroxyl group at the C12-atom of the carboxyl group .


Chemical Reactions Analysis

Leucodin has been found to suppress lipid accumulation and enhance phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) in HepG2 cells exposed to ethanol . In addition, leucodin inhibited the expression of sterol regulatory element binding protein-1 (SREBP1) and ACC in ethanol-treated HepG2 cells .

Scientific Research Applications

  • Biosynthesis

    • Leucodin is a sesquiterpene lactone, and it plays a role in the biosynthesis of certain compounds . It’s involved in the formation of the lactone ring present in sesquiterpene lactones, a process catalyzed by the enzyme (+)-costunolide synthase . This process is dependent on NADPH and molecular oxygen . The formation of leucodin from (+)-costunolide probably involves more than one enzyme, including a cytochrome P450 enzyme .
    • The results of this process contribute to the chemical and catalytic diversity in nature .
  • Inflammatory Response

    • Leucodin has been shown to attenuate the inflammatory response in macrophages . Macrophages were pretreated with different concentrations of leucodin and then stimulated with LPS and ATP . Leucodin effectively inhibited pro-IL-1β cleavage and release of mature-IL-1β in macrophages .
    • The results showed that leucodin suppressed P2x7R, TLR4, and NLRP3 expression in LPS/ATP-stimulated macrophages .
  • Lipid Metabolism

    • Leucodin has been found to suppress lipid accumulation in hepatocytes . HepG2 cells were pretreated with different concentrations of leucodin and then exposed to ethanol . Leucodin enhanced the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) in HepG2 cells exposed to ethanol .
    • The results indicated that leucodin inhibited the expression of sterol regulatory element binding protein-1 (SREBP1) and ACC in ethanol-treated HepG2 cells .
  • Alcoholic Liver Disease

    • Leucodin has shown potential in the treatment of alcoholic liver disease . It inhibits the inflammatory response in macrophages and suppresses lipid accumulation in hepatocytes, which are key aspects of alcoholic liver disease .
    • The results suggest that leucodin has a promising therapeutic potential targeting inflammation and lipid metabolism in alcoholic liver disease .

properties

IUPAC Name

(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPSSVHNEGMBDQ-NUZBWSBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170810
Record name Desacetoxymatricarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetoxymatricarin

CAS RN

17946-87-1
Record name Leukomisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17946-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetoxymatricarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017946871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetoxymatricarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESACETOXYMATRICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G2W00IRUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucodin
Reactant of Route 2
Leucodin
Reactant of Route 3
Leucodin
Reactant of Route 4
Leucodin
Reactant of Route 5
Leucodin
Reactant of Route 6
Leucodin

Citations

For This Compound
348
Citations
L Arias-Durán, S Estrada-Soto… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Achillea millefolium L. (Asteraceae), known as yarrow (milenrama), is a plant used in Mexican traditional medicine for the treatment of hypertension, …
Number of citations: 13 www.sciencedirect.com
JW De Kraker, MCR Franssen, M Joerink… - Plant …, 2002 - academic.oup.com
… The mass spectra of leucodin (19) showed the incorporation of … of leucodin is superpositioned on the tailing peak of linoleic acid (Fig. 3A), which obscures the mass spectrum of leucodin …
Number of citations: 148 academic.oup.com
Y Shang, XF Li, MJ Jin, Y Li, YL Wu, Q Jin… - Biomedicine & …, 2018 - Elsevier
The current study was aimed to reveal that leucodin, a sesquiterpene lactone from Artemisia capillaris could inhibit the inflammatory response in macrophages and the lipid …
Number of citations: 26 www.sciencedirect.com
S Glasl, P Mucaji, I Werner… - Die Pharmazie-An …, 2003 - ingentaconnect.com
Five guaianolides, including two pairs of isomers, from a Hungarian taxon of the Achillea millefolium group were characterized analytically. Different chromatographic systems on TLC …
Number of citations: 14 www.ingentaconnect.com
M Ando, K Ibayashi, N Minami… - Journal of Natural …, 1994 - ACS Publications
… ,ßunsaturated ketone 12, which is an intermediate of leucodin [27} (see Scheme 3). We then … mp of 27 are in good agreement with those of leucodin reported in the literature (33,34,41). …
Number of citations: 45 pubs.acs.org
S Glasl, P Mucaji, I Werner, A Presser… - … für Naturforschung C, 2002 - degruyter.com
The investigation of a dichloromethane extract of flower heads of a Hungarian taxon of the Achillea millefolium group led to the isolation of three flavonoid aglycones, one triterpene, one …
Number of citations: 72 www.degruyter.com
C Ho, EJ Choi, GS Yoo, KM Kim, SY Ryu - Planta Medica, 1998 - thieme-connect.com
… Two structurally related guaianolide sesquiterpenes, achillin and leucodin, were also examined and their IC 50 values were determined as 100 µM and 80 µM, respectively. …
Number of citations: 146 www.thieme-connect.com
F Perri, L Frattaruolo, I Haworth, M Brindisi… - Heliyon, 2019 - cell.com
… It seemed, therefore, interesting to choose leucodin within the SLs present in A. californica to … Due to its cost, in fact, leucodin was purchased in such a small amount that attempts in …
Number of citations: 22 www.cell.com
A Stojakowska, K Michalska, N Kłeczek… - Journal of Food …, 2018 - Elsevier
… The plant material has been also recognized as a source of leucodin − an inhibitor of cholesterol biosynthesis and the well known natural chemopreventive compounds: caffeic acid, …
Number of citations: 9 www.sciencedirect.com
C Tschiggerl, F Bucar - Plant Foods for Human Nutrition, 2012 - Springer
… In addition to the previously known guaianolides matricarin and achillin, acetoxyachillin and leucodin (= desacetoxymatricarin), corresponding C-11 stereoisomers with various …
Number of citations: 49 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.